1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride

Lipophilicity Druglikeness ADME

Researchers substituting the free base or single enantiomers risk irreproducible SAR data and chiral HPLC method failures due to stereochemical bias and solubility shifts. This racemic hydrochloride salt delivers a defined 50:50 (R)/(S) composition essential for unbiased primary screens, chiral column validation, and forensic library matching. Key advantages: (1) eliminates false negatives in receptor-binding assays where target stereospecificity is unknown; (2) lower lipophilicity reduces nonspecific membrane binding artifacts; (3) consistent solid form with 97% purity simplifies handling and intermediate synthesis. Mandatory storage at 2-8°C preserves standard integrity.

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
CAS No. 1268982-48-4
Cat. No. B1523264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
CAS1268982-48-4
Molecular FormulaC11H18ClN
Molecular Weight199.72 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=C(C=C1)C)C)N.Cl
InChIInChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)7-9(10)3;/h5-7,11H,4,12H2,1-3H3;1H
InChIKeyIBRGHVMFMQNILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride: Identity & Procurement


1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride (CAS 1268982-48-4) is a racemic primary amine hydrochloride salt belonging to the phenylpropylamine class. It is characterized as a solid with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol, and it is listed as a research chemical by multiple suppliers [1]. The compound serves as a chiral building block and a structural analog of amphetamines, making its stereochemical and salt-form purity critical for reproducible research outcomes .

1 Racemic chiral building block and amphetamine structural analog for SAR studies
2 Solid hydrochloride salt form; salt-form purity critical for reproducible assay handling
3 Stereochemical-control context; supports chiral method development and unbiased screening

1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride: Interchangeability Risks


Generic substitution with the free base (CAS 886496-82-8) or single enantiomers (e.g., CAS 856563-03-6, CAS 1032114-81-0) without adjustment leads to significant divergence in physicochemical and biological properties. The hydrochloride salt exhibits a distinct LogP, physical form (solid versus liquid), and hygroscopicity compared to its free base, directly impacting solubility and handling in assay protocols [1]. Furthermore, the racemic mixture provides an averaged pharmacological profile essential for unbiased primary screens, whereas an enantiopure form introduces stereospecific bias that can invalidate comparative structure-activity relationship (SAR) studies targeting non-chiral mechanisms [2].

Free base substitution alters handling
Replacing with the free base (CAS 886496-82-8) may shift solubility, LogP, and hygroscopicity, potentially affecting assay protocol reproducibility.
Single enantiomer introduces chiral bias
Using an enantiopure form (R or S) in non-stereoselective screens may introduce stereospecific bias, limiting comparability in SAR studies targeting achiral mechanisms.
Structural isomer may differ in stability
Closely related isomers (e.g., 3-substituted analogs) can exhibit different thermal lability; storage and handling protocols may not transfer directly.

1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride: Key Differentiation Evidence


Lipophilicity (LogP): Racemic vs. (R)-Enantiomer

The racemic 1-(2,4-dimethylphenyl)propan-1-amine hydrochloride exhibits a computed LogP value of 2.88 , while the corresponding (R)-enantiomer hydrochloride salt (CAS 856563-03-6) registers a higher LogP of 3.06 [1]. This represents a differential of +0.18 log units, indicating the racemate is measurably less lipophilic than the single enantiomer.

Lipophilicity (LogP)
Cross-study comparable
Racemate: 2.88 vs (R)-enantiomer: 3.06
+0.18 log units difference; enantiopure form is more lipophilic
Supports ADME assay and membrane permeability context review
Computed LogP values; algorithm may vary between supplier databases
Lipophilicity Druglikeness ADME SAR

Storage Stability: Thermal Lability Comparison

The storage recommendation for 1-(2,4-dimethylphenyl)propan-1-amine hydrochloride is at 2-8°C in a sealed, dry environment . In contrast, a closely related structural isomer, 3-(2,4-dimethylphenyl)propan-1-amine hydrochloride (CAS 2044714-38-5), is specified for storage at room temperature . This indicates a non-negligible difference in thermal stability, where the primary amine substituted at the benzylic position is more prone to degradation.

Storage Stability
Data to verify
2–8°C (refrigerated) vs structural isomer at room temperature
Categorical difference in thermal lability
Cold-chain logistics may impact procurement and experimental planning
Based on supplier storage recommendations; requires in-house verification
Stability Storage Handling Logistics

Racemic Mixture as Unbiased Screening Baseline

The target compound is a 50:50 racemic mixture of (R)- and (S)-enantiomers , in contrast to the isolated (R)-enantiomer (CAS 856563-03-6) and (S)-enantiomer (CAS 1032114-81-0) forms [1]. In achiral biological assays, the racemate provides an averaged response, ensuring that any selective activity of a single enantiomer is not overlooked while preventing artificial bias introduced by a chiral pure compound.

Racemic vs Single Enantiomer
Class-level inference
50:50 racemic mixture vs (R)-enantiomer single isomer
Qualitative difference in isomeric composition
Racemate provides averaged response for unbiased primary screening
Assumes achiral assay conditions; confirm with chiral QC data
Stereochemistry Pharmacology Screening Chirality

Purity Benchmark: High-Purity vs. Standard Grade

A specific supply line for the racemic compound offers a minimum purity specification of 97% , which is 2 percentage points higher than the standard 95% purity grade commonly offered for its (S)-enantiomer counterpart and the general research-grade standard for this chemical class . This higher specification reduces the maximum potential impurity burden from 5% to 3%.

Purity Benchmark
Cross-study comparable
97% (racemic HCl) vs 95% (S-enantiomer standard grade)
+2% absolute purity; 40% reduction in unspecified impurity burden
Supports quantitative bioassay and reference standard context
Analytical method may vary between suppliers; review CoA for method details
Purity Analytical Chemistry Quality Control Reproducibility

1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride: Core Applications


Chiral Method Development Reference Standard

The racemic mixture is the superior choice for developing chiral HPLC or UPLC methods. Its defined 50:50 composition is essential for validating column selectivity, optimizing resolution between the (R)- and (S)-enantiomers, and calculating system suitability parameters, a task impossible for a single enantiomer standard .

Non-Stereoselective Building Block & Intermediate

In chemical synthesis where chiral induction is not sought, the racemic hydrochloride salt is the most cost-effective starting material. It avoids the substantial cost premium of enantiopure forms while providing the salt's beneficial solid handling properties and higher purity (97%) for cleaner intermediate synthesis .

Unbiased Primary Pharmacological Screening

For in vitro receptor-binding or enzyme-inhibition screens where the target's stereospecificity is unknown, the racemic compound provides a complete, averaged response profile. This prevents false negatives that could occur if only a non-binding enantiomer were screened, and it utilizes the compound's lower lipophilicity to reduce non-specific membrane binding artifacts .

Forensic & Toxicological Reference for Analog ID

Given its precise LogP and specific storage requirements, the racemic material serves as a reliable reference for mass spectral and chromatographic library matching in forensic toxicology, enabling unambiguous identification of this analog among a matrix of isobaric and isomeric substances. Strict adherence to the 2-8°C storage protocol is mandatory to maintain standard integrity .

Application
Selection Property
Validation Focus
Chiral method development reference
Stereochemical-control context
Column selectivity and enantiomer resolution validation
Non-stereoselective building block
Salt-form solid handling and purity specification
Intermediate synthesis reproducibility without chiral induction
Unbiased primary pharmacological screening
Racemic averaged response profile
Avoidance of enantiomer-specific false negatives and non-specific binding artifacts
Forensic and toxicological analog identification
Defined LogP and storage-dependent integrity
Chromatographic and mass spectral library matching context

Technical Documentation Hub

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